3-(3-Methoxy-4-methylphenyl)acrylic acid
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Overview
Description
3-(3-Methoxy-4-methylphenyl)acrylic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxy-4-methylphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For instance, 3-methoxy-4-methylbenzaldehyde can react with acetic anhydride in the presence of sodium acetate to yield 3-methoxy-4-methylcinnamic acid .
Industrial Production Methods
Industrial production of 3-methoxy-4-methylcinnamic acid often involves optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-methoxy-4-methylhydrocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Methoxy-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound with a similar structure but lacking the methoxy and methyl groups.
4-Methoxycinnamic Acid: Similar structure with a methoxy group but without the methyl group.
4-Methylcinnamic Acid: Similar structure with a methyl group but without the methoxy group.
Uniqueness
3-(3-Methoxy-4-methylphenyl)acrylic acid is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13) |
InChI Key |
VAQDMGWYJCJJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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